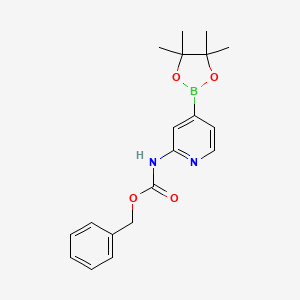
3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
“3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 1012879-76-3. It has a linear formula of C15H16N4 . The compound is also known as IQPA.
Molecular Structure Analysis
The InChI code for “3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine” is1S/C15H16N4/c1-10(2)14-9-15(16)19(18-14)12-5-6-13-11(8-12)4-3-7-17-13/h3-10H,16H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine” is 252.32 . Unfortunately, other physical and chemical properties are not specified in the available data.Applications De Recherche Scientifique
Green Chemistry in Synthesis
- Regioselective Synthesis : The compound has been used in green and efficient synthesis methods, particularly in the regioselective synthesis of novel pyrimidines and pyrazol-amines. This process highlights the benefits of short reaction times, high yields, and environmentally friendly techniques (Poomathi et al., 2015).
Photoluminescence and Molecular Complexes
- Study of Photoluminescence : Research has explored the photoluminescence properties of molecular complexes involving derivatives of this compound, indicating potential applications in materials science (Burlov et al., 2016).
Catalysis and Polymerization
- Catalysis in Polymerization : Studies have shown the use of quinoline-pyrazole derivatives in catalyzing ring-opening polymerizations, which could have implications in polymer chemistry and materials engineering (Qiao et al., 2011).
Antimicrobial and Antimalarial Research
- Potential Antimicrobial Agents : Derivatives of the compound have been synthesized and tested for antimicrobial activities, indicating its potential as a basis for developing new antimicrobial drugs (Holla et al., 2006).
- Antimalarial Properties : Research on novel quinoline-pyrazolopyridine derivatives suggests potential applications in antimalarial treatments (Saini et al., 2016).
Neurological and Cancer Research
- Inhibitors in Neurodegenerative Disorders and Cancer : Certain derivatives have shown inhibition of casein kinase, suggesting their potential in developing treatments for neurodegenerative disorders and cancer (Karthikeyan et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
5-propan-2-yl-2-quinolin-6-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-10(2)14-9-15(16)19(18-14)12-5-6-13-11(8-12)4-3-7-17-13/h3-10H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUAVOBFNFAZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1403013.png)
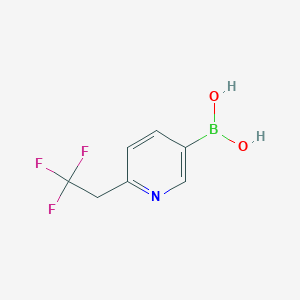
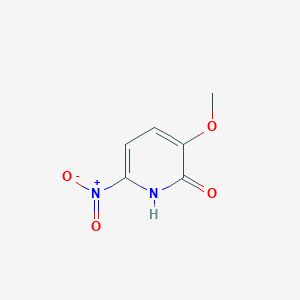
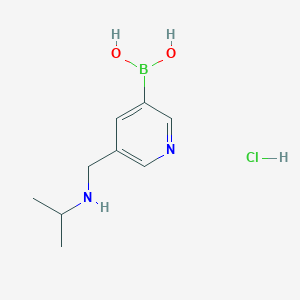
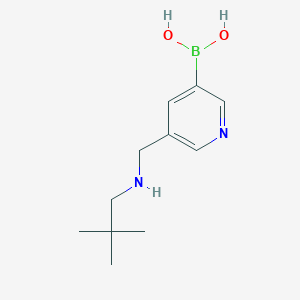

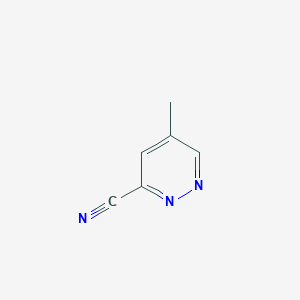
![Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1403023.png)
![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1403024.png)
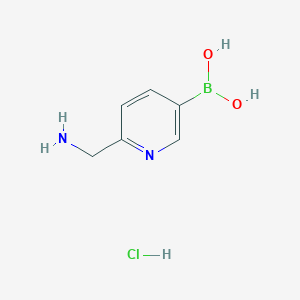
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)
![7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B1403032.png)
